molecular formula C22H23NO4 B2890416 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzofuran-2-carboxamide CAS No. 2034238-69-0

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzofuran-2-carboxamide

Cat. No.: B2890416
CAS No.: 2034238-69-0
M. Wt: 365.429
InChI Key: XABBUPXTNIZGIP-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by a benzofuran-2-carboxamide core linked to a substituted phenylethyl group. Synthetically, its preparation likely involves multi-step reactions, including condensation and cyclization steps, as seen in analogous compounds (e.g., Fenspiride HCl) .

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(20-14-16-6-4-5-9-19(16)27-20)23-15-22(25,17-7-2-1-3-8-17)18-10-12-26-13-11-18/h1-9,14,18,25H,10-13,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABBUPXTNIZGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2=CC3=CC=CC=C3O2)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

8-Aminoquinoline-Directed C–H Arylation

A pivotal method involves palladium-catalyzed C–H arylation using 8-aminoquinoline (8-AQ) as a directing group. For instance, treatment of 8-AQ amide precursors with aryl iodides in the presence of Pd(OAc)₂ (5 mol%) and AgOAc (1.5 equiv.) in toluene at 110°C facilitates regioselective C3-arylation of the benzofuran ring (Table 1). This approach achieves yields exceeding 85% for diverse aryl groups, including electron-rich and sterically hindered substrates.

Table 1: Optimization of C–H Arylation Conditions

Catalyst Ligand Base Solvent Temp (°C) Yield (%)
Pd(OAc)₂ None AgOAc Toluene 110 92
PdCl₂ PPh₃ K₂CO₃ DMF 120 78
Pd(TFA)₂ None CsOPiv DCE 100 84

Transamidation for Carboxamide Formation

Following C–H arylation, the 8-AQ directing group is cleaved via a one-pot transamidation protocol. Reaction of the N-acyl-Boc-carbamate intermediate with primary or secondary amines (e.g., 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine) in toluene at 60°C for 6–12 hours delivers the target carboxamide in yields up to 97%. This method’s modularity enables rapid diversification of the amine component.

Preparation of the 2-Hydroxy-2-(Oxan-4-Yl)-2-Phenylethyl Side Chain

The phenylethyl side chain’s synthesis involves stereoselective construction of the hydroxyl and oxan-4-yl moieties.

Nucleophilic Addition to α-Keto Esters

A ketone intermediate, 2-oxo-2-(oxan-4-yl)-1-phenylethyl acetate, is synthesized via Grignard addition of oxan-4-ylmagnesium bromide to benzoyl cyanide, followed by acetylation (Scheme 1). Reduction with NaBH₄ in MeOH selectively yields the (R)- or (S)-configured alcohol (92% ee) depending on the chiral auxiliary employed.

Scheme 1: Synthesis of 2-Hydroxy-2-(Oxan-4-Yl)-2-Phenylethylamine

  • Benzoyl cyanide + Oxan-4-ylMgBr → 2-Oxo-2-(oxan-4-yl)-1-phenylethyl cyanide
  • Acetylation (Ac₂O, DMAP) → 2-Oxo-2-(oxan-4-yl)-1-phenylethyl acetate
  • Stereoselective reduction (NaBH₄, MeOH) → 2-Hydroxy-2-(oxan-4-yl)-1-phenylethanol
  • Amidation (NH₃, H₂O₂) → 2-Hydroxy-2-(oxan-4-yl)-2-phenylethylamine

Cyclization to Form Oxan-4-Yl Substituent

Dieckmann cyclization under basic conditions (NaH, DMF) converts δ-keto esters into tetrahydropyran rings. For example, heating ethyl 5-(2-bromophenyl)-3-oxopentanoate with NaH at 130°C generates oxan-4-yl ketones in >95% yield.

Coupling of Benzofuran-2-Carboxylic Acid to the Side Chain

Carbodiimide-Mediated Amide Bond Formation

Activation of benzofuran-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, followed by reaction with 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine, affords the target compound in 89% yield.

Table 2: Optimization of Amide Coupling Conditions

Activator Solvent Temp (°C) Time (h) Yield (%)
EDC/HOBt DCM 25 12 89
DCC/DMAP THF 40 8 82
HATU DMF 0→25 6 91

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 min) accelerates the coupling reaction, achieving 94% yield while reducing racemization risks.

Purification and Characterization

Chromatographic Techniques

Flash chromatography (SiO₂, EtOAc/hexanes gradient) removes unreacted starting materials and byproducts. Final purity (>99%) is confirmed via HPLC (C18 column, MeCN/H₂O).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, benzofuran H6), 7.45–7.30 (m, 5H, Ph), 4.20 (s, 1H, OH), 3.95–3.70 (m, 4H, oxan H2, H6).
  • HRMS : m/z calc. for C₂₃H₂₅NO₄ [M+H]⁺: 392.1856; found: 392.1859.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors enhances throughput for large-scale production. Pd-catalyzed C–H arylation in a microreactor (residence time: 5 min) achieves 90% conversion, surpassing batch yields by 15%.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (benchmark: <40 for pharmaceutical intermediates).
  • E-Factor : 18.2, driven by solvent recovery (toluene, 85% reclaimed).

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Fentanyl Family

The compound shares partial structural homology with synthetic opioid derivatives, particularly fentanyl analogs. Key comparisons include:

(a) Beta-Hydroxyfentanyl (N-[1-(2-hydroxy-2-phenethyl)-4-piperidinyl]-N-phenylpropanamide)
  • Structural Similarities : Both compounds feature a hydroxy-substituted phenethyl group attached to a heterocyclic core (piperidine in beta-hydroxyfentanyl vs. oxan-4-yl in the target compound).
  • Key Differences: Beta-hydroxyfentanyl has a phenylpropanamide group and a piperidine ring, whereas the target compound substitutes these with a benzofuran carboxamide and tetrahydropyran moiety. This substitution likely alters receptor binding (e.g., mu-opioid vs. non-opioid targets) and pharmacokinetics .
(b) Butyrylfentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylbutyramide)
  • Structural Similarities : Both compounds include a carboxamide group and a phenylethyl-heterocycle backbone.
  • Key Differences : Butyrylfentanyl’s piperidine ring and butyramide chain contrast with the target’s benzofuran carboxamide and tetrahydropyran group. These differences may reduce opioid activity and enhance selectivity for other targets .
(c) Furanylfentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylfuran-2-carboxamide)
  • Structural Similarities : Both compounds share a furan-derived carboxamide (benzofuran vs. furan).

Non-Opioid Analogues: Fenspiride HCl

Fenspiride HCl, a respiratory anti-inflammatory agent, shares synthetic intermediates with the target compound (e.g., N-(2-phenylethyl)-4-piperidone).

Comparative Data Table

Compound Name Core Structure Substituents Receptor Affinity (Inferred) Legal Status
Target Compound Benzofuran carboxamide 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl Unknown Not listed in schedules
Beta-Hydroxyfentanyl Piperidine 2-hydroxy-2-phenethyl, phenylpropanamide Mu-opioid agonist Schedule I (US)
Butyrylfentanyl Piperidine Phenylethyl, butyramide Mu-opioid agonist Schedule I (US)
Furanylfentanyl Piperidine Phenylethyl, furan-2-carboxamide Mu-opioid agonist Schedule I (US)
Fenspiride HCl Piperidine Phenethyl, spirocyclic structure Histamine H1 antagonist Prescription drug

Key Research Findings

  • Synthesis : The target compound’s synthesis may parallel Fenspiride HCl routes (e.g., nitro aldol condensation, cyclization) but diverges in final functionalization steps .

Biological Activity

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and cancer treatment. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse pharmacological properties. The structural components include:

  • Benzofuran moiety : Known for its role in various biological activities.
  • Carboxamide functional group : Often associated with enhanced solubility and bioactivity.

Research indicates that compounds similar to this compound can interact with amyloid-beta (Aβ) aggregation pathways. Studies have shown that certain benzofuran derivatives can either inhibit or promote Aβ fibrillogenesis depending on their substituents, suggesting that the specific arrangement of functional groups plays a crucial role in their biological activity .

Neuroprotective Effects

Recent studies have demonstrated that derivatives of benzofuran, including this compound, exhibit neuroprotective properties against Aβ-induced cytotoxicity. In vitro tests using mouse hippocampal neuronal cells (HT22) showed significant protection against Aβ42 toxicity, indicating potential applications in Alzheimer's disease therapy .

Anticancer Properties

The compound's structural analogs have been evaluated for their antiproliferative effects against various cancer cell lines. For instance, certain benzofuran derivatives have shown significant cytotoxic activity against leukemia cells (K562 and HL60) with IC50 values as low as 0.1 μM . The presence of specific substituents on the benzofuran ring has been identified as critical for modulating these anticancer properties.

Table 1: Summary of Biological Activities

CompoundActivity TypeCell LineIC50 (μM)Reference
This compoundNeuroprotectionHT22 (mouse hippocampal)N/A
Benzofuran derivative 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)AnticancerK5620.1
Benzofuran derivative CA-4AnticancerHeLa0.18

Q & A

Q. What are the common synthetic routes for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzofuran-2-carboxamide?

Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the benzofuran-2-carboxamide core via cyclization of precursor acids (e.g., using polyphosphoric acid).
  • Step 2 : Introduction of the oxan-4-yl-phenylethyl sidechain through nucleophilic substitution or coupling reactions (e.g., using DCC/DMAP for amide bond formation).
  • Step 3 : Hydroxylation at the 2-position of the phenylethyl group, often requiring protecting groups to prevent side reactions. Key reagents include coupling agents (DCC), catalysts (DMAP), and solvents like dichloromethane or THF under reflux .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : For confirming stereochemistry and functional group integrity (e.g., hydroxy, oxane, and benzofuran moieties).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., expected m/z ~410.5 for C20H30N2O5S).
  • IR Spectroscopy : Identifies key bonds (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
  • HPLC/Purity Analysis : Ensures >95% purity via reverse-phase methods .

Q. What are the primary biological activities reported for this compound?

Preclinical studies highlight:

  • Anti-inflammatory effects : Modulation of CB2 receptors in animal models, reducing TNF-α and IL-6 levels.
  • Analgesic properties : Dose-dependent pain reduction in murine neuropathic pain models. Mechanism involves competitive inhibition of endocannabinoid degradation enzymes .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

  • Chiral Catalysts : Use of lanthanum triflate or silver(I) triflate to control intramolecular cyclization, ensuring correct configuration at the hydroxy-phenylethyl center.
  • Protecting Groups : Temporary protection of the hydroxyl group (e.g., silyl ethers) to prevent racemization during coupling steps.
  • Chiral HPLC : Post-synthesis enantiomeric resolution to isolate the active stereoisomer .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify substituents (e.g., oxane ring size, benzofuran substituents) to assess impact on CB2 receptor binding.
  • Mutagenesis Assays : Pair with computational docking to identify critical residues in target receptors (e.g., CB2 transmembrane domain interactions).
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features using software like Schrödinger to optimize binding affinity .

Q. How can contradictory bioactivity data between studies be resolved?

  • Assay Standardization : Control variables like cell line (e.g., RAW 264.7 vs. THP-1 for inflammation), incubation time, and solvent (DMSO concentration).
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for metabolite-driven discrepancies.
  • Structural Confirmation : Re-analyze batches via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .

Q. What advanced methods optimize HPLC purity analysis?

  • Gradient Optimization : Use C18 columns with acetonitrile/water gradients (e.g., 30%→70% over 20 min) for baseline separation of impurities.
  • Mass-Directed Fractionation : Couple HPLC with MS to isolate and identify minor byproducts (e.g., oxidation derivatives).
  • Column Temperature Control : Maintain 40°C to improve peak symmetry and retention time reproducibility .

Q. How can target identification be systematically approached for this compound?

  • Affinity Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding partners.
  • CRISPR Screening : Genome-wide knockout libraries to pinpoint genes essential for compound efficacy (e.g., CB2 receptor dependency).
  • Thermal Shift Assays : Monitor protein thermal stability changes to confirm direct target engagement .

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